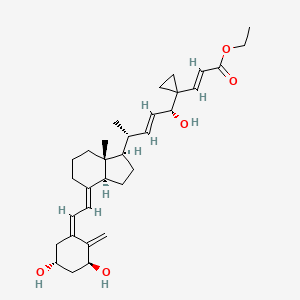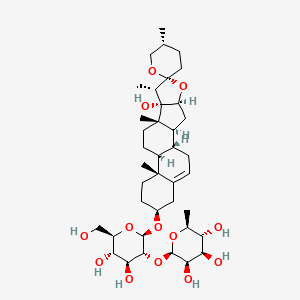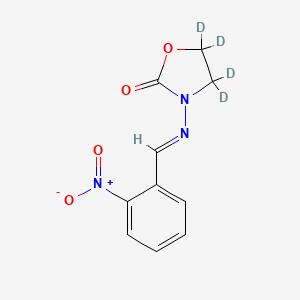
2-NP-AOZ-d4
Vue d'ensemble
Description
However, for compounds with limited direct information, a general approach can be applied based on typical procedures and analytical techniques used in the synthesis and analysis of complex organic compounds and their derivatives. This approach would include:
- Describing the significance of the compound, its known uses, and why its detailed analysis is of interest.
Synthesis Analysis:
- Detailing methods commonly used for the synthesis of complex organic molecules, such as multi-step organic syntheses, which might include reactions like nucleophilic substitutions, reductions, and protective group strategies.
Molecular Structure Analysis:
- Discussing techniques like X-ray crystallography for solid compounds or NMR spectroscopy for solution-phase analysis to elucidate the molecular structure.
Chemical Reactions and Properties:
- Outlining potential reactivity patterns based on functional group analysis, and predicting reactions the compound could undergo or catalyze.
Physical Properties Analysis:
- Describing methods to determine physical properties like melting point, boiling point, solubility, and optical activity, which are crucial for handling and application of the compound.
Chemical Properties Analysis:
- Using techniques such as IR spectroscopy, mass spectrometry, and UV-Vis spectroscopy to provide insights into the chemical structure and properties of the compound.
Given the specific nature of your request, direct experimental results and analyses for "Desmethyl Ethyldihydrocephalomannine" and "2-NP-AOZ-d4" would require access to specialized chemical databases or original research articles that detail experiments conducted on these compounds. For comprehensive and detailed analysis, consulting primary research articles or conducting experimental studies would be necessary.
For further detailed and specific information, accessing specialized databases or contacting researchers working directly with these compounds is recommended.
Desmethyl Ethyldihydrocephalomannine is a complex chemical entity, often involved in research for its potential biological activities and synthesis methodologies. The synthesis, molecular structure, chemical reactions, and properties of such a compound require a detailed analysis to fully understand its characteristics and applications.
Synthesis Analysis
The synthesis of Desmethyl Ethyldihydrocephalomannine involves complex chemical processes. The stereoselective synthesis and biological evaluation of related compounds, such as monomeric nuphar analogues, provide insight into the synthetic strategies employed. These processes often use enantioselective catalysis, highlighting the importance of precise control over chemical reactions to obtain the desired product with specific configurations (Hui Li et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to Desmethyl Ethyldihydrocephalomannine is complex, featuring intricate arrangements of atoms and bonds. Detailed characterization techniques, such as molecular dynamics simulations, are employed to decode the microscopic structure of related molecules. These analyses reveal the presence of short and long-range interactions, hydrogen bonding, and the competitive nature of molecular components in forming bonds (Supreet Kaur et al., 2019).
Chemical Reactions and Properties
Desmethyl Ethyldihydrocephalomannine undergoes specific chemical reactions that define its properties and potential applications. The formation and reactivity of related compounds, such as ethyl succinic anhydrides, are studied for their utility in quantitative analyses and proteomics research, illustrating the chemical versatility and functional applications of these molecules (S. Niwayama et al., 2016).
Physical Properties Analysis
The physical properties of Desmethyl Ethyldihydrocephalomannine, including its crystalline structure and thermal behavior, are crucial for understanding its stability and reactivity. The synthesis and morphology of related copolymers provide insights into the effects of functional group placement on melting temperatures and structural integrity, indicating how molecular design influences physical characteristics (T. W. Baughman et al., 2007).
Chemical Properties Analysis
Analyzing the chemical properties of Desmethyl Ethyldihydrocephalomannine involves understanding its reactivity and interactions with other molecules. Research on similar compounds, like ethyl-substituted erythromycin derivatives, demonstrates the potential for modifying chemical structures to produce new molecules with desired properties, such as increased biological activity or altered metabolic profiles (D. Stassi et al., 1998).
Applications De Recherche Scientifique
Étalon Analytique
2-NP-AOZ-d4 est utilisé comme étalon analytique {svg_1}. Il est utilisé dans le domaine de la chimie analytique pour garantir la précision des résultats obtenus à partir de procédures analytiques. Il sert de matériau de référence bien caractérisé et dont la quantité de la substance analysée est connue avec précision {svg_2}.
Sécurité Alimentaire
this compound est utilisé dans la quantification et l'analyse de la 5-(morpholinométhyl)-3-(2-nitrobenzylidène-amino)-2-oxazolidinone (2-NP-AOZ) dans divers échantillons alimentaires tels que les crevettes, la viande de volaille, le poisson, le miel et le lait {svg_3}. Ceci est crucial pour garantir la sécurité alimentaire car il aide à la détection de substances nocives dans les aliments {svg_4}.
Chromatographie Liquide
Il est utilisé en chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) et en chromatographie liquide avec ionisation par électronébulisation en spectrométrie de masse en tandem (LC-ESI-MS/MS) {svg_5}. Ce sont des techniques analytiques utilisées pour la séparation, l'identification et la quantification des composants d'un mélange {svg_6}.
Sciences Médico-légales et Toxicologie
this compound est utilisé dans le domaine des sciences médico-légales et de la toxicologie {svg_7}. Il peut être utilisé pour détecter la présence de certaines substances dans un échantillon, ce qui peut être crucial dans les enquêtes {svg_8}.
Recherche Pharmaceutique
Dans la recherche pharmaceutique, this compound est utilisé comme étalon analytique {svg_9}. Il aide à la détection et à la quantification de substances dans les produits pharmaceutiques {svg_10}.
Sciences de l'Environnement
this compound est utilisé dans la recherche en sciences de l'environnement {svg_11}. Il est utilisé dans l'analyse des résidus de nitrofuranes et de leurs métabolites chez les animaux aquatiques {svg_12}. Ceci est important pour surveiller la santé des écosystèmes aquatiques {svg_13}.
Chromatographie d'Échange Ionique
this compound est utilisé dans les applications de chromatographie d'échange ionique (IC) {svg_14}. L'IC est une technique analytique utilisée pour la séparation et la quantification des anions et des cations dans les échantillons aqueux {svg_15}.
Contrôle de la Qualité
this compound est utilisé dans les processus de contrôle de la qualité {svg_16}. Il sert de matériau de référence pour garantir la précision et la fiabilité des résultats obtenus à partir de procédures analytiques {svg_17}.
Mécanisme D'action
Target of Action
The primary target of 2-NP-AOZ-d4 is AOZ, a tissue-bound metabolite of Furazolidone . Furazolidone is an antimicrobial agent that has been used in veterinary medicine and aquaculture . The compound this compound is a deuterated derivative of 2-NP-AOZ, which is used specifically for the determination of AOZ residues .
Mode of Action
It is known that this compound is a deuterated compound of 2-np-aoz, which is a 2-nitrophenyl derivative of aoz . As a deuterated compound, this compound would have similar chemical properties to 2-NP-AOZ but with altered physical properties due to the presence of deuterium atoms. This could potentially affect its interaction with its targets.
Result of Action
It is known that this compound is used as an internal standard for the quantification and analysis of aoz residues . This suggests that the compound may be used in analytical procedures to detect and measure AOZ residues in various samples.
Propriétés
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-XMKBWRBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016786 | |
| Record name | 3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H4)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007478-57-0 | |
| Record name | 3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H4)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




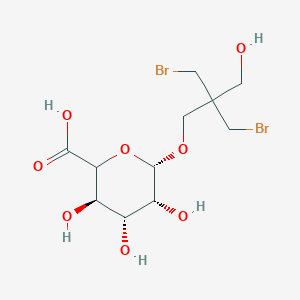
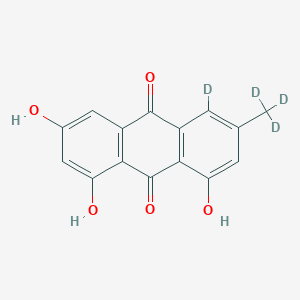


![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)
